CID 137248951
Description
Contextualization of CID 137248951 within Contemporary Chemical Biology Research
This compound (CT1113) is at the forefront of a major thrust in chemical biology and medicinal chemistry: the targeting of the ubiquitin-proteasome system for therapeutic benefit. The stability and function of many proteins critical to cell signaling, including those that are overactive in cancer, are regulated by a process called ubiquitination. Deubiquitinating enzymes (DUBs) reverse this process, and their inhibition can lead to the degradation of oncoproteins that are otherwise difficult to target with conventional drugs.
USP28 and its close homolog USP25 are DUBs that have been implicated in the stabilization of several key oncoproteins, including c-MYC and NOTCH1. nih.gov These proteins are master regulators of cell growth and are frequently dysregulated in a wide range of human cancers. The development of small molecule inhibitors, such as this compound, that can effectively and selectively target these DUBs represents a promising strategy to indirectly target these "undruggable" oncoproteins.
Historical Perspective on the Discovery and Initial Academic Investigation of this compound
The discovery of this compound (CT1113) was the result of a systematic search for inhibitors of USP28 and USP25. Researchers screened a library of 100,000 synthetic compounds to identify initial lead compounds with inhibitory activity. nih.gov Through a process of chemical optimization, these initial hits were refined to produce more potent and cell-active inhibitors, ultimately leading to the development of CT1113. nih.gov
The initial academic investigation focused on characterizing the compound's inhibitory profile and its effects on cancer cells. A key early finding, published in Signal Transduction and Targeted Therapy in 2022, demonstrated that CT1113 is a potent inhibitor of both USP28 and USP25. nih.gov Subsequent preclinical studies explored its broad-spectrum anti-cancer activity in various cancer cell lines and in vivo models. nih.govresearchgate.net These foundational studies established this compound as a promising candidate for further development, culminating in a first-in-human Phase I clinical trial for patients with relapsed/refractory acute myeloid leukemia. researchgate.netaacrjournals.org
Rationale for Advanced Academic Inquiry into this compound
The primary rationale for the advanced academic inquiry into this compound stems from the urgent need for novel and effective cancer therapies. Many cancers are driven by the aberrant expression or activity of oncoproteins that are difficult to inhibit directly. By targeting USP28 and USP25, this compound offers an indirect but effective strategy to promote the degradation of these critical cancer drivers.
Furthermore, the dual inhibition of both USP28 and USP25 by this compound presents a unique therapeutic opportunity. While this can lead to broader effects, it may also be beneficial in cancers where both enzymes contribute to the disease pathology. Advanced research is crucial to understand the full spectrum of its cellular targets and to identify patient populations most likely to benefit from this therapeutic approach.
Overview of Key Academic Questions Driving Research on this compound
The research on this compound is driven by several key academic questions:
What is the precise molecular mechanism by which this compound inhibits USP28 and USP25? Understanding the binding mode and the structural basis of inhibition is crucial for the development of even more potent and selective next-generation inhibitors.
What is the full range of cellular substrates affected by the inhibition of USP28 and USP25 by this compound? Identifying all the proteins whose stability is altered by this compound will provide a more comprehensive understanding of its biological effects and potential therapeutic applications.
In which cancer types is treatment with this compound most effective? Determining the specific genetic and molecular signatures of tumors that confer sensitivity to this inhibitor is a critical step towards personalized medicine.
What are the mechanisms of potential resistance to this compound? As with any targeted therapy, understanding how cancer cells might evade the effects of this compound is essential for developing strategies to overcome resistance.
Detailed Research Findings
Preclinical studies have provided significant insights into the anti-cancer activity of this compound. In a study on T-cell acute lymphoblastic leukemia (T-ALL), treatment with CT1113 led to the destabilization of NOTCH1 and inhibited the growth of T-ALL cells. nih.gov The compound was also shown to regulate the stability of sterol regulatory element binding protein 1 (SREBP1), a key transcription factor involved in lipogenesis, which is important for the metabolism of T-ALL cells. nih.gov
Another study highlighted the broad-spectrum anti-tumor activity of CT1113. It was shown to inhibit the proliferation of various tumor cells, including pancreatic and colon cancer cell lines. researchgate.net In vivo experiments using a pancreatic cancer mouse model demonstrated that CT1113 treatment decreased the levels of c-MYC and exhibited anti-tumor activity. medchemexpress.com
| Research Finding | Model System | Key Outcome | Reference |
| Destabilization of NOTCH1 | T-cell acute lymphoblastic leukemia (T-ALL) cells | Inhibition of T-ALL cell growth | nih.gov |
| Regulation of SREBP1 stability | T-ALL cells | Implication in cancer cell metabolism | nih.gov |
| Inhibition of proliferation | Pancreatic and colon cancer cell lines | Broad-spectrum anti-tumor activity | researchgate.net |
| Decrease in c-MYC levels | Pancreatic cancer mouse model | In vivo anti-tumor activity | medchemexpress.com |
No Publicly Available Research Found for Chemical Compound this compound
Following a comprehensive search for the chemical compound identified by the PubChem Compound ID (CID) 137248951, it has been determined that there is a notable absence of publicly available scientific literature detailing its synthesis, chemical properties, and chemoinformatic characterization. Despite extensive database searches, no research articles, patents, or scholarly publications were identified that specifically focus on this compound.
The lack of available data prevents the generation of a detailed scientific article as requested. The required sections on advanced synthetic strategies and chemoinformatic analysis cannot be completed without foundational research on the compound. It is possible that this compound is a novel compound that has not yet been the subject of published research, or it may be a proprietary molecule not disclosed in the public domain.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the unavailability of the necessary scientific information.
Structure
2D Structure
Properties
Molecular Formula |
C24H27N6NaO12P |
|---|---|
Molecular Weight |
645.5 g/mol |
InChI |
InChI=1S/C24H27N6O12P.Na/c1-38-23(35)13(8-11-2-4-12(31)5-3-11)27-15(32)6-7-16(33)41-19-18-14(9-39-43(36,37)42-18)40-22(19)30-10-26-17-20(30)28-24(25)29-21(17)34;/h2-5,10,13-14,18-19,22,31H,6-9H2,1H3,(H,27,32)(H,36,37)(H3,25,28,29,34); |
InChI Key |
RNCICXBLRCYRMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization in Research
Chemoinformatic Analysis and Computational Structure-Activity Relationship (SAR) Studies of CID 137248951
Ligand-Based and Structure-Based Virtual Screening Methodologies for this compound-like Compounds
Virtual screening methodologies are powerful computational tools for identifying potentially active compounds from large chemical libraries. Both ligand-based and structure-based approaches have been successfully applied to the discovery of inhibitors with scaffolds similar to this compound, particularly in the context of protein kinase inhibition.
Ligand-Based Virtual Screening: This approach utilizes the knowledge of known active compounds to identify new molecules with similar properties. For thiazolo[5,4-b]pyridine (B1319707) derivatives, pharmacophore modeling is a key technique. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Such models can be generated based on a set of known active inhibitors and then used to screen databases for novel compounds that match the pharmacophore query.
Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is available, structure-based methods like molecular docking can be employed. This has been demonstrated for thiazolo[5,4-b]pyridine derivatives targeting various kinases, including phosphoinositide 3-kinase (PI3K), c-KIT, and epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.govnih.govnih.gov In these studies, the thiazolo[5,4-b]pyridine scaffold is docked into the ATP-binding site of the respective kinase. The docking poses are then scored based on their predicted binding affinity, allowing for the ranking and selection of promising candidates for further experimental validation. For instance, molecular docking studies of thiazolo[5,4-b]pyridine derivatives targeting PI3Kα revealed key hydrogen bond interactions with the hinge region residue Val851. nih.gov Similarly, docking into the c-KIT active site showed hydrogen bonding with Cys673. nih.gov
Theoretical Considerations in the Chemical Design and Optimization of this compound
The rational design and optimization of compounds like this compound rely on a deep understanding of their structure-activity relationships (SAR) and the underlying molecular interactions with their biological targets. Computational chemistry plays a pivotal role in elucidating these factors and guiding the synthesis of more potent and selective analogues.
Structure-activity relationship studies on thiazolo[5,4-b]pyridine derivatives have highlighted the importance of specific substitutions on the heterocyclic core for achieving high inhibitory potency. nih.govmdpi.commdpi.com For example, in a series of PI3K inhibitors, the nature of the substituent at the 2-position of the thiazolo[5,4-b]pyridine ring was found to be critical for activity. mdpi.com The presence of a sulfonamide group has also been shown to be a key structural feature for potent inhibition in some series. mdpi.com
Molecular docking simulations, as mentioned previously, provide a theoretical framework for understanding these SAR observations. By visualizing the binding mode of a compound within the active site of a protein, researchers can rationalize why certain functional groups enhance or diminish activity. For instance, if a particular substituent is shown to form a favorable hydrogen bond with a key amino acid residue, this provides a strong rationale for retaining or modifying that group to further enhance binding affinity. The design of novel thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors has been guided by molecular docking, which indicated essential interactions with the hinge region and Cys797. nih.gov
These theoretical considerations, derived from computational modeling and SAR studies, are integral to the iterative process of lead optimization. They enable chemists to make more informed decisions about which new analogues to synthesize, thereby accelerating the discovery of compounds with improved properties.
Molecular and Cellular Mechanisms of Action Research
Identification and Validation of Molecular Targets for CID 137248951
Proteomic and Interactomic Profiling of this compound Binding Partners
No studies detailing the use of proteomic or interactomic approaches to identify the binding partners of this compound are currently available in the public literature.
Biophysical Characterization of this compound-Target Interactions
There is no available data from biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy that characterize the interaction between this compound and any potential molecular targets.
Genetic and Biochemical Approaches to Target Deconvolution
Information regarding the use of genetic techniques (e.g., CRISPR/Cas9 screening, shRNA libraries) or biochemical methods (e.g., activity-based protein profiling) to deconvolute the molecular targets of this compound has not been reported.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Kinase Activity Modulation and Phosphorylation Cascades
There are no published findings on the effects of this compound on kinase activity or its impact on intracellular phosphorylation cascades.
Gene Expression Profiling and Transcriptional Regulation by this compound
No transcriptomic data (e.g., from microarray or RNA-sequencing experiments) is available to indicate how this compound may alter gene expression or regulate transcription.
No Publicly Available Research Data for a Detailed Analysis of this compound
Despite a comprehensive search for the chemical compound identified as this compound, no specific research findings regarding its molecular and cellular mechanisms of action, protein-protein interactions, subcellular localization, or enzymatic kinetics are publicly available. This absence of data prevents the construction of a detailed scientific article as requested.
Initial and subsequent targeted searches for "this compound" across various scientific databases and search engines did not yield any published studies, datasets, or scholarly articles that would provide the necessary information to address the specific sections and subsections of the proposed article outline. The compound is identifiable within the PubChem database, a public repository for information on chemical substances, but this entry lacks associated peer-reviewed literature detailing its biological activities.
The requested in-depth analysis of protein-protein interactions, subcellular trafficking dynamics, and enzymatic inhibition studies requires specific experimental data that has not been published or made accessible in the public domain for this particular compound. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, the creation of an article focusing on the molecular and cellular mechanisms of this compound, as per the detailed outline, is not possible at this time due to the lack of available scientific research. Further investigation into this compound would be contingent on the future publication of relevant studies.
Biological Activities and Cellular Responses in Research Models
Cellular Phenotypic Responses Induced by CID 137248951 in In Vitro Systems
Cell Viability and Proliferation Modulation in Defined Cell Lines
No studies have been identified that investigate the effect of this compound on the viability and proliferation of specific cell lines. Research in this area would typically involve treating various cell lines (e.g., cancer cell lines, normal tissue cell lines) with the compound and measuring parameters such as metabolic activity, cell count, and DNA synthesis.
Apoptosis and Necrosis Induction Mechanisms
There is no available information on whether this compound can induce apoptosis or necrosis in cells. Such studies would typically examine markers of programmed cell death, including caspase activation, DNA fragmentation, and changes in membrane potential, to elucidate the compound's mechanism of action in inducing cell death.
Cellular Differentiation and Reprogramming Effects
The potential for this compound to influence cellular differentiation or reprogramming remains uninvestigated. Research in this domain would explore whether the compound can direct stem cells towards a specific lineage or revert differentiated cells to a more pluripotent state.
Impact of this compound on Specific Cellular Processes
Mitochondrial Dynamics and Bioenergetic Perturbations
There are no studies available that describe the impact of this compound on mitochondrial dynamics or cellular bioenergetics. Such research would typically involve analyzing changes in mitochondrial morphology (fusion and fission events), membrane potential, oxygen consumption rates, and ATP production in response to the compound.
Organismal-Level Biological Effects of this compound in Preclinical Research Models (Excluding Clinical Data)
Biochemical Pathway Perturbations in In Vivo Systems
There is no available data from in vivo studies that describe any biochemical pathway perturbations caused by the administration of this compound. In vivo studies are essential for understanding the systemic effects of a compound and for identifying which biochemical pathways are altered within a living organism. Such studies would provide insight into the compound's mechanism of action and its potential therapeutic or toxicological effects. As of the current date, no such research on this compound has been published.
Histopathological and Morphological Changes in Model Organisms
There is a lack of published research on any histopathological or morphological changes in model organisms resulting from exposure to this compound. Histopathological analysis involves the microscopic examination of tissues to study the manifestations of disease or the effects of a substance. Morphological analysis examines the form and structure of an organism. These types of studies are crucial for identifying any tissue-specific toxicity or other structural changes induced by a chemical compound. However, no such investigations have been reported for this compound.
Computational Modeling of Biological Networks Perturbed by this compound
There are no publicly available computational models that describe the perturbation of biological networks by this compound. Computational modeling is a powerful tool used to simulate and analyze the complex interactions within biological systems. nih.govmdpi.com Such models can help predict how a compound might affect cellular networks and can guide further experimental research. nih.gov However, no studies have been found that apply these computational approaches to understand the biological effects of this compound.
Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound This compound , also known as N-(3-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-4-phenoxyphenyl)acrylamide, that corresponds to the detailed analytical and methodological approaches requested in the outline.
The provided structure requires in-depth research findings on the application of highly specific techniques such as NMR for ligand-target mapping, mass spectrometry for metabolite identification, advanced crystallography, and live-cell imaging modalities specifically for this compound. As no such studies are documented in the public domain, it is not possible to generate a scientifically accurate article that adheres to the user's strict requirements for detailed research findings and data tables without resorting to speculation or fabrication of data.
To provide a factual and authoritative article, the content must be based on existing research. In the absence of such research for this compound, fulfilling the request as outlined is not feasible. The general principles of the requested analytical techniques can be described, but their specific application and the resulting data for this particular compound are not available.
Advanced Analytical and Methodological Approaches in Cid 137248951 Research
Omics Technologies in CID 137248951 Research
"Omics" technologies offer a holistic view of the molecular intricacies within a biological system. smolecule.com The application of these high-throughput methods would be essential in elucidating the currently unknown biological impact of this compound.
Genomics and Epigenomics Profiling in Response to this compound
Genomic and epigenomic profiling are powerful tools for understanding how a compound interacts with a cell's genetic and regulatory landscape. chemsrc.comnih.gov In the context of this compound, these techniques could reveal if the compound induces changes in gene expression through epigenetic modifications.
Future research could employ techniques such as whole-genome bisulfite sequencing to map DNA methylation changes or ChIP-sequencing to identify histone modifications influenced by the compound. Such studies would be crucial in determining if this compound has any effect on the epigenetic regulation of genes involved in specific cellular pathways. An overview of potential epigenomic profiling techniques is presented in Table 1.
Table 1: Potential Epigenomic Profiling Techniques for this compound Research
| Technique | Information Yielded | Potential Application to this compound |
|---|---|---|
| Whole-Genome Bisulfite Sequencing (WGBS) | Genome-wide DNA methylation patterns at single-base resolution. nih.gov | To identify if this compound alters DNA methylation, potentially affecting gene expression. |
| Chromatin Immunoprecipitation Sequencing (ChIP-Seq) | Identifies binding sites of DNA-associated proteins and histone modifications. nih.gov | To determine if this compound influences the binding of transcription factors or alters the histone code. |
Metabolomics and Lipidomics for Biochemical Pathway Analysis
Metabolomics and lipidomics involve the large-scale study of small molecules (metabolites) and lipids, respectively, within a biological system. These disciplines offer a direct functional readout of the physiological state of a cell.
Should initial studies suggest a metabolic effect of this compound, techniques like liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze changes in the metabolome and lipidome. This would allow researchers to pinpoint specific biochemical pathways that are perturbed by the compound, offering clues to its mechanism of action. For instance, alterations in key metabolites could indicate an impact on energy metabolism or signaling pathways.
High-Throughput Screening Methodologies for Identifying Modulators of this compound Pathways
Once a biological pathway affected by this compound is identified, high-throughput screening (HTS) can be utilized to discover other molecules that modulate this pathway. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of potential therapeutic agents or tool compounds for further research.
For example, if this compound is found to inhibit a particular enzyme, an HTS campaign could be designed to screen a library of small molecules for other inhibitors or activators of that same enzyme. This approach is instrumental in modern drug discovery and chemical biology.
Table 2: Compound Names Mentioned
| Compound Name/Identifier |
|---|
Theoretical and Computational Perspectives on Cid 137248951
Quantum Mechanical Calculations of CID 137248951 Reactivity and Electronic Structure
There is currently no publicly available research that details quantum mechanical calculations specifically performed on this compound. Such calculations, often employing methods like Density Functional Theory (DFT), would theoretically provide valuable insights into the compound's electronic structure, including the distribution of electron density, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its electrostatic potential. This information is crucial for understanding the molecule's intrinsic reactivity, stability, and potential interaction sites with biological targets. However, without dedicated studies on this compound, any discussion of its specific quantum mechanical properties remains purely hypothetical.
De Novo Design Strategies for this compound Analogues Based on Computational Predictions
The process of de novo design involves the computational generation of novel molecular structures with desired properties, often based on the structure of a known compound. In the context of this compound, this would entail using its molecular framework as a starting point to design analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. Techniques such as scaffold hopping or fragment-based growing could be employed. However, there are no published studies detailing the use of this compound as a template for de novo design, and therefore, no computational predictions for such analogues are available.
Network Pharmacology Approaches for Understanding this compound Polypharmacology
Network pharmacology is a computational approach that investigates the interactions of a drug with multiple targets within a biological network. This methodology could be applied to this compound to predict its potential polypharmacology, i.e., its ability to interact with multiple protein targets, which could in turn suggest potential therapeutic applications or off-target effects. Such an analysis would typically involve predicting the compound's targets and mapping them onto protein-protein interaction networks. At present, no network pharmacology studies have been published for this compound.
Predictive Modeling of this compound's Biological Activities Based on Structural Features
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, utilizes the structural features of a molecule to forecast its biological activity. For this compound, this would involve correlating its physicochemical properties and structural descriptors with specific biological endpoints. These models are valuable for prioritizing compounds for experimental testing and for designing new molecules with enhanced activity. Despite the utility of such approaches, there is no evidence in the scientific literature of any predictive models being developed or applied to forecast the biological activities of this compound.
Future Directions and Emerging Research Avenues for Cid 137248951
Exploration of Novel Therapeutic Hypotheses Stemming from CID 137248951 Research
Initial investigations into the biological activity of this compound will be crucial in generating and refining therapeutic hypotheses. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, will provide the foundational data. The subsequent exploration of novel therapeutic hypotheses will likely focus on several key areas, contingent on these initial findings.
Should preliminary screens suggest activity against specific pathways, research could be directed toward validating these interactions and exploring their therapeutic relevance in disease models. For instance, if this compound demonstrates modulation of a particular kinase, its potential as an anti-cancer or anti-inflammatory agent would be a primary focus. The development of such hypotheses will be an iterative process, with each experimental result informing the next line of inquiry.
A critical aspect of this exploration will be the use of chemoproteomics and activity-based protein profiling to identify the direct molecular targets of this compound within a cellular context. This will provide a more unbiased approach to hypothesis generation, potentially uncovering unexpected therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in this compound Research
One of the initial applications of AI will be in the analysis of large datasets generated from HTS and multi-omics studies. ML algorithms can identify complex patterns and correlations that may not be apparent to human researchers, thereby aiding in the prioritization of therapeutic hypotheses. ibm.com For example, predictive models could be built to correlate the structural features of this compound with its observed biological activities, guiding the synthesis of more potent and selective analogs.
Table 1: Illustrative Applications of AI/ML in this compound Research
| Research Phase | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Prioritization of novel biological targets for this compound |
| Lead Optimization | Predictive modeling of structure-activity relationships | Design of more potent and selective analogs of this compound |
Development of Advanced In Vitro and Ex Vivo Models for this compound Investigation
To gain a deeper understanding of the biological effects of this compound in a human-relevant context, the development of advanced in vitro and ex vivo models will be essential. nih.govnih.gov These models, such as organoids and organ-on-a-chip systems, offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. nih.gov
For instance, if this compound is being investigated for a neurological application, brain organoids or neurovascular units-on-a-chip could be employed to study its effects on neuronal activity, synaptic function, and blood-brain barrier penetration. nih.gov These models allow for the investigation of complex cellular interactions and physiological responses in a controlled setting. nih.gov
The use of patient-derived cells in these advanced models will also be a critical step. By creating patient-specific organoids or microphysiological systems, researchers can investigate the efficacy of this compound in the context of a specific disease and genetic background. This personalized approach could pave the way for precision medicine applications of the compound.
Table 2: Examples of Advanced Models for this compound Investigation
| Model Type | Potential Application Area | Key Parameters to be Assessed |
|---|---|---|
| Liver Organoids | Hepatotoxicity studies | Cell viability, metabolic function, gene expression changes |
| Gut-on-a-chip | Oral bioavailability and metabolism | Permeability, transporter interactions, metabolite profiling |
Interdisciplinary Approaches to Unravel Complex Biological Roles of this compound
The multifaceted nature of biological systems necessitates an interdisciplinary approach to fully comprehend the mechanisms of action of this compound. The integration of expertise from various fields, including chemistry, biology, pharmacology, computational science, and engineering, will be paramount.
Collaborations between synthetic chemists and chemical biologists will be crucial for the rational design and synthesis of chemical probes based on the structure of this compound. These probes can then be used to identify and validate its molecular targets.
Furthermore, partnerships with data scientists and bioinformaticians will be essential for the analysis and interpretation of the large and complex datasets generated from genomics, proteomics, and metabolomics experiments. Systems biology approaches will enable the construction of network models to visualize how this compound perturbs cellular pathways and to predict its systemic effects.
By fostering a collaborative research environment, the scientific community can more effectively and efficiently unlock the full therapeutic potential of this compound and translate these findings into novel treatments for a range of diseases.
Table 3: Compound Names Mentioned
| Compound Identifier |
|---|
Q & A
Q. How to bridge gaps between in vitro findings and preclinical models for this compound?
Q. What frameworks support the development of this compound as a probe for understudied targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
